
Egfr-IN-107
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Egfr-IN-107 is an orally active inhibitor of the epidermal growth factor receptor (EGFR). It has shown significant anti-proliferative activity, particularly against certain cancer cell lines. This compound is notable for its ability to inhibit both wild-type EGFR and mutant forms such as EGFR L858R/T790M, making it a valuable tool in cancer research .
Preparation Methods
The preparation of Egfr-IN-107 involves several synthetic routes. One common method includes the use of palladium-catalyzed regioselective synthesis. This method allows for the late-stage modification of complex drug molecules, ensuring high specificity and yield . Industrial production methods often involve large-scale synthesis using similar catalytic processes to ensure consistency and purity .
Chemical Reactions Analysis
Egfr-IN-107 undergoes various chemical reactions, including:
Oxidation: This reaction is typically carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophilic or electrophilic substitution, using reagents such as halides or amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Egfr-IN-107 has a wide range of scientific research applications:
Chemistry: It is used to study the inhibition mechanisms of EGFR and to develop new synthetic routes for similar compounds.
Biology: Researchers use this compound to investigate cellular processes involving EGFR, such as cell proliferation, differentiation, and apoptosis.
Medicine: This compound is crucial in cancer research, particularly for developing targeted therapies for cancers with EGFR mutations.
Industry: This compound is used in the pharmaceutical industry for the development of new cancer treatments and for quality control in drug manufacturing
Mechanism of Action
Egfr-IN-107 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase. This binding inhibits the kinase activity of EGFR, preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival. The compound is particularly effective against mutant forms of EGFR, which are often associated with cancer .
Comparison with Similar Compounds
Egfr-IN-107 is unique in its high specificity and potency against both wild-type and mutant EGFR. Similar compounds include:
Erlotinib: Another EGFR inhibitor, but with different binding affinities and resistance profiles.
Gefitinib: Similar to erlotinib, but with a different spectrum of activity and side effects.
Osimertinib: Known for its effectiveness against T790M mutant EGFR, but with different pharmacokinetic properties
This compound stands out due to its balanced efficacy and safety profile, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C34H36FN7O2 |
|---|---|
Molecular Weight |
593.7 g/mol |
IUPAC Name |
N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-[2-(3-fluorophenyl)-1-methylindol-3-yl]pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide |
InChI |
InChI=1S/C34H36FN7O2/c1-7-31(43)37-26-20-27(30(44-6)21-29(26)41(4)18-17-40(2)3)39-34-36-16-15-25(38-34)32-24-13-8-9-14-28(24)42(5)33(32)22-11-10-12-23(35)19-22/h7-16,19-21H,1,17-18H2,2-6H3,(H,37,43)(H,36,38,39) |
InChI Key |
BJXXCHPXRUHHER-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC(=CC=C3)F)C4=NC(=NC=C4)NC5=C(C=C(C(=C5)NC(=O)C=C)N(C)CCN(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


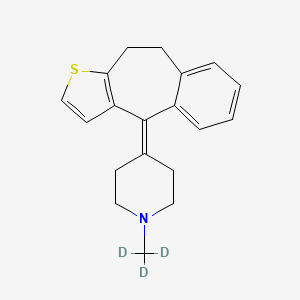
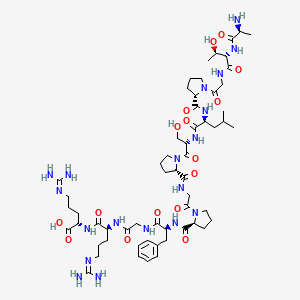

![2-(2,6-dioxopiperidin-3-yl)-5-[4-[[4-[4-[5-hydroxy-7-methoxy-8-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-4-oxochromen-2-yl]phenyl]piperazin-1-yl]methyl]piperidin-1-yl]isoindole-1,3-dione](/img/structure/B12378786.png)


![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate;azane](/img/structure/B12378792.png)
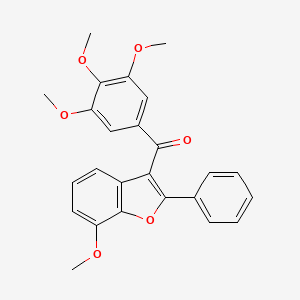

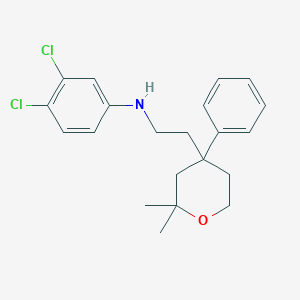

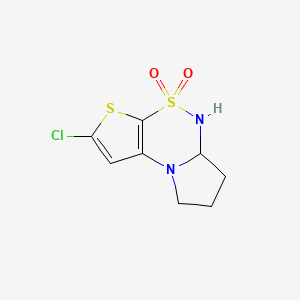
![[(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-3-methoxyphenyl)acetate](/img/structure/B12378824.png)
![[(1R,2R,3aR,4S,7S,7aR)-3a,4-dimethyl-4'-methylidene-7-[(Z)-3-methylsulfanylprop-2-enoyl]oxy-2'-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3'-oxolane]-1-yl] (Z)-2-methylbut-2-enoate](/img/structure/B12378842.png)
